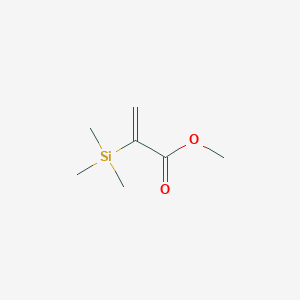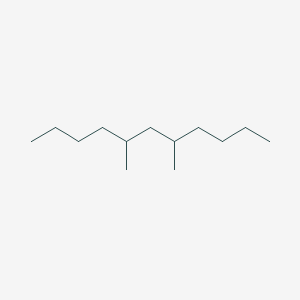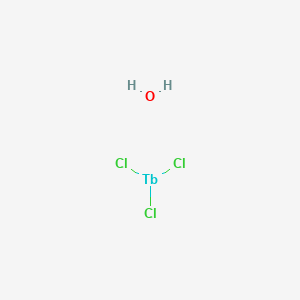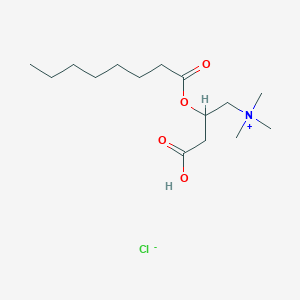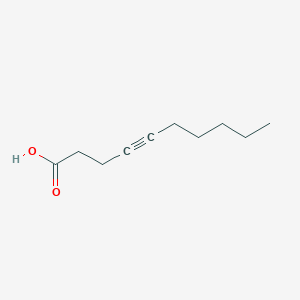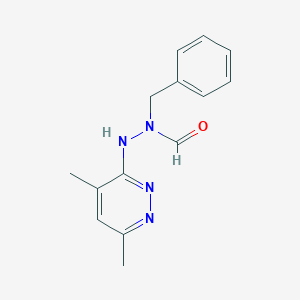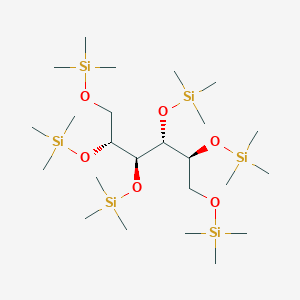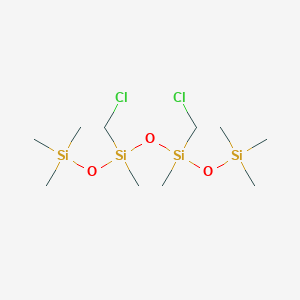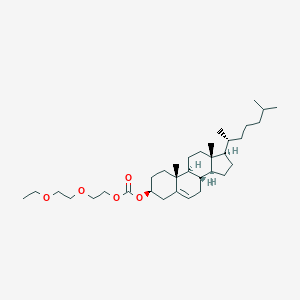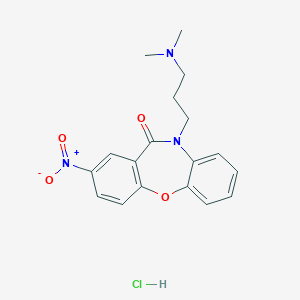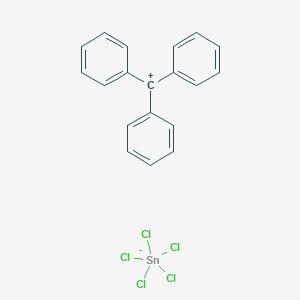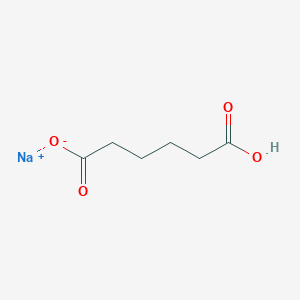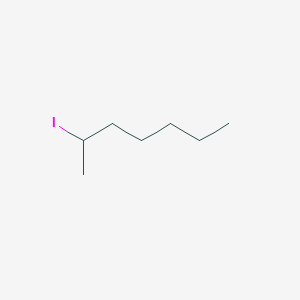
2-Iodoheptane
Overview
Description
2-Iodoheptane is an organic compound with the molecular formula C₇H₁₅I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to the second carbon of a heptane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoheptane can be synthesized through the iodination of heptane. One common method involves the reaction of heptane with iodine in the presence of a catalyst such as red phosphorus. The reaction proceeds as follows:
C7H16+I2→C7H15I+HI
Industrial Production Methods: In industrial settings, this compound can be produced through the halogen exchange reaction, where a heptane derivative such as 2-bromoheptane is reacted with sodium iodide in acetone
C7H15Br+NaI→C7H15I+NaBr
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, reacting with potassium cyanide (KCN) to form 2-cyanoheptane.
Elimination Reactions: It can undergo elimination reactions to form alkenes. For instance, heating with a strong base like potassium tert-butoxide can produce 1-heptene.
Reduction Reactions: this compound can be reduced to heptane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium cyanide (KCN), acetone, reflux.
Elimination: Potassium tert-butoxide, heat.
Reduction: Lithium aluminum hydride (LiAlH₄), ether.
Major Products:
2-Cyanoheptane: From nucleophilic substitution with KCN.
1-Heptene: From elimination with potassium tert-butoxide.
Heptane: From reduction with LiAlH₄.
Scientific Research Applications
2-Iodoheptane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds where the iodine atom can be replaced by other functional groups.
Material Science: It is used in the preparation of materials with specific properties, such as liquid crystals and polymers.
Biological Studies: It is used in radiolabeling studies where the iodine atom can be replaced with radioactive iodine isotopes for tracing and imaging purposes.
Mechanism of Action
The mechanism of action of 2-Iodoheptane in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak due to the large size and low electronegativity of iodine. This makes the iodine atom a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Iodoheptane: Similar to 2-Iodoheptane but with the iodine atom attached to the first carbon. It has different reactivity due to the position of the iodine atom.
2-Bromoheptane: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine in substitution reactions.
2-Chloroheptane: Similar structure but with a chlorine atom. Chlorine is even less reactive than bromine and iodine.
Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution and elimination reactions. Its reactivity is higher compared to its bromo and chloro counterparts, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUTWECDRZFXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334078 | |
| Record name | 2-Iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18589-29-2 | |
| Record name | 2-Iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


